

Technical Guide: Structure-Activity Relationships of Arylcyclohexylamines

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Compound of Interest

Compound Name: *N-methyl-4-phenylcyclohexan-1-amine hydrochloride*

CAS No.: 1181458-08-1

Cat. No.: B2796539

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Executive Summary

Arylcyclohexylamines (ACHs) represent a unique chemical class acting primarily as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] While originally developed as anesthetics (e.g., Phencyclidine, Ketamine), recent translational research has pivoted toward their rapid-acting antidepressant properties and neuroplasticity induction.

This guide provides a rigorous technical analysis of the ACH pharmacophore. It details how specific structural modifications dictate binding kinetics, metabolic stability, and receptor selectivity profiles. It is designed to support researchers in lead optimization and pharmacological characterization.

The Pharmacophore: Structural Logic

The ACH scaffold functions as a "trapping" channel blocker. Unlike competitive antagonists that bind to the glutamate recognition site, ACHs bind deep within the ion channel pore (the PCP-site), but only when the channel is open.

The Three-Point Pharmacophore

The scaffold is divided into three critical regions governing steric fit and electronic interaction:

- Region A (Aryl Moiety): Controls

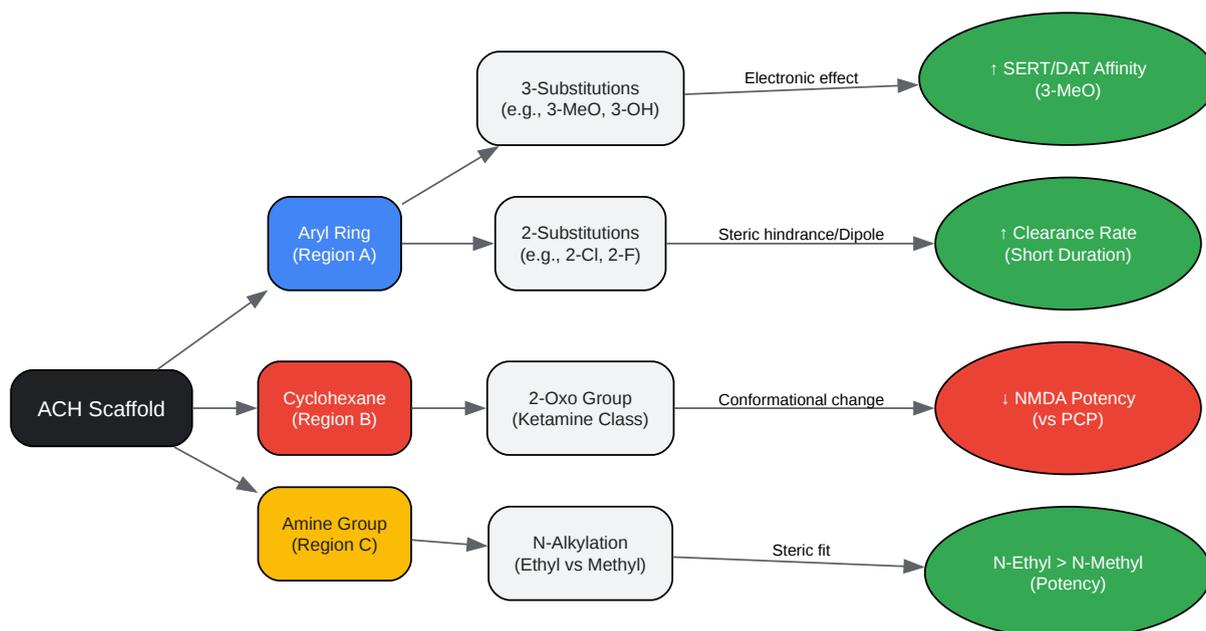
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stacking interactions with aromatic residues (likely Tryptophan or Phenylalanine) within the channel pore.

- Region B (Cyclohexane Ring): Provides a hydrophobic bulk that locks the molecule into the lipophilic pocket of the ion channel.
- Region C (Amine Terminus): A basic nitrogen (protonated at physiological pH) is essential for hydrogen bonding with the asparagine residue (Asn616 in GluN1 or Asn615 in GluN2) deep in the channel.

SAR Decision Matrix (Graphviz Visualization)

The following diagram maps specific structural modifications to their pharmacological outcomes.



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Caption: Figure 1: Structural modifications of the Arylcyclohexylamine scaffold and their direct pharmacological consequences.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Aryl Ring

The phenyl ring is the primary driver of receptor subtype selectivity.

- **3-Position Substitution:** Adding electron-donating groups (e.g., methoxy in 3-MeO-PCP or Methoxetamine) often retains NMDA affinity but significantly increases affinity for the Serotonin Transporter (SERT). This shifts the profile from pure dissociation to a more manic/stimulatory profile.

- 2-Position Substitution: Substituents at the ortho position (e.g., Chlorine in Ketamine) increase the dipole moment and steric bulk. While this slightly reduces NMDA binding affinity compared to unsubstituted PCP, it is crucial for pharmacokinetic modulation. The electron-withdrawing Cl group facilitates rapid metabolic hydroxylation, shortening the duration of action.

Region B: The Cyclohexane Ring

- 2-Oxo (Ketone) Insertion: This is the defining feature distinguishing the "Ketamine" class from the "PCP" class. The carbonyl group at position 2 reduces lipophilicity and NMDA affinity (shifts from ~60 nM to ~600 nM). However, it allows for distinct metabolic pathways (reduction to hydroxynorketamines) which are currently investigated for antidepressant activity independent of NMDA blockade.
- Conformational Rigidity: The cyclohexane ring forces the amine and aryl groups into a specific gauche conformation. Attempts to flatten this ring (e.g., aromatization) generally destroy biological activity.

Region C: The Amine

- Secondary vs. Tertiary: Secondary amines (NH-R) are generally more potent than tertiary amines.
- N-Alkyl Chain Length:
 - N-Methyl (Ketamine): Balanced potency/clearance.
 - N-Ethyl (Eticyclidine/PCE):^[3] Often results in higher potency than N-methyl analogs due to better hydrophobic filling of the channel pocket, but with increased risk of prolonged psychotomimetic effects.
 - N-Propyl: Drastic loss of affinity; the steric bulk exceeds the channel's tolerance.

Quantitative Data: Binding Affinities

The following table aggregates

values from competitive radioligand binding assays using

MK-801 (PCP site) and

Paroxetine (SERT). Lower

indicates higher affinity.[3]

Compound	Structure Class	NMDA (PCP Site) [nM]	SERT [nM]	Key Characteristic
MK-801	Dizocilpine	2.4	>10,000	Reference Standard
PCP	Phenyl-cyclohexyl	59	>10,000	High potency, long duration
Ketamine	2-Oxo-ACH	659	>10,000	Rapid kinetics, anesthetic
Methoxetamine (MXE)	2-Oxo-ACH	259	479	Dual NMDA/SERT activity
3-MeO-PCP	Phenyl-cyclohexyl	20	216	High potency, stimulant profile

Data Source: Aggregated from Roth et al. (2013) and Wallach et al. (2016).

Synthesis & Chemical Space

Research synthesis of ACHs generally follows two distinct pathways depending on whether the target is a "PCP-like" (non-keto) or "Ketamine-like" (keto) derivative.

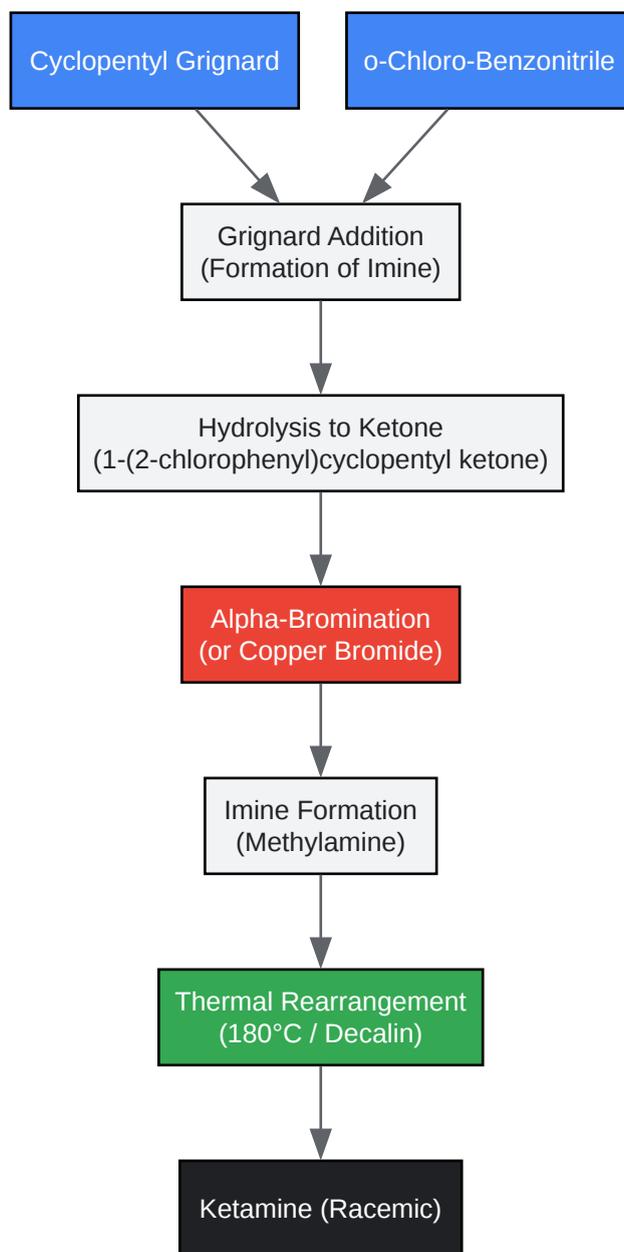
Pathway A: Nitrile Addition (Bruylants)

Used for PCP/PCE analogs. Involves the addition of a Grignard reagent to a carbonitrile, forming an imine intermediate which is then reduced.

Pathway B: Thermal Rearrangement (Ketamine Class)

To introduce the 2-oxo group without using toxic bromination steps, modern protocols utilize the thermal rearrangement of

-hydroxyimines.



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Caption: Figure 2: The thermal rearrangement pathway for 2-oxo-ACH synthesis, avoiding liquid bromine handling.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the affinity (

) of a novel ACH derivative for the NMDA receptor PCP-site. Validation: This protocol uses

MK-801 displacement, the industry standard for uncompetitive antagonists.

Materials

- Source Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).[4]
- Radioligand:

MK-801 (Specific Activity: 15-30 Ci/mmol).[4]
- Non-Specific Ligand: 10

M (+)MK-801 or PCP.
- Buffer: 5 mM Tris-HCl / 5 mM HEPES (pH 7.4).

Step-by-Step Methodology

- Membrane Prep: Thaw rat forebrain homogenates and resuspend in Tris-HEPES buffer. Wash 3x via centrifugation (48,000 x g) to remove endogenous glutamate/glycine.
- Incubation Setup:
 - Total volume: 500

L.
 - Add 50

L test compound (concentration range:

to

M).
 - Add 50

L

MK-801 (Final concentration: 1-2 nM).

- Add 100

L Glutamate/Glycine (10

M each) - Critical: The channel must be open for binding.

- Add 300

L Membrane suspension.

- Equilibrium: Incubate for 2 hours at room temperature (25°C) or 4°C. Note: MK-801 binding is slow; sufficient time is required for equilibrium.
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Calculate

using non-linear regression and convert to

using the Cheng-Prusoff equation.

References

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